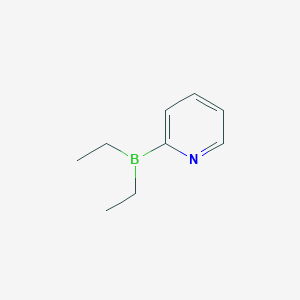

2-(Diethylboryl)pyridine

Description

Properties

IUPAC Name |

diethyl(pyridin-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACDTQSEDSXTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylboryl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(diethylboryl)pyridine, a valuable reagent in organic synthesis and a building block for novel pharmaceutical compounds. This document details a reliable synthetic protocol and presents key analytical data for the characterization of this compound.

Introduction

2-(Diethylboryl)pyridine, also known as diethyl(pyridin-2-yl)borane, is a member of the organoborane family of compounds. Its unique electronic and structural properties, arising from the interplay between the electron-deficient boron center and the electron-rich pyridine ring, make it a versatile tool in modern synthetic chemistry. The presence of the diethylboryl group at the 2-position of the pyridine ring influences its reactivity and coordination chemistry, opening avenues for its use in catalysis, materials science, and as a precursor to complex molecular architectures in drug discovery.

Synthesis of 2-(Diethylboryl)pyridine

The synthesis of 2-(diethylboryl)pyridine can be achieved through the reaction of a 2-halopyridine with an organolithium reagent to form a pyridyllithium intermediate, which is then quenched with a suitable boron electrophile. A plausible and effective method is adapted from procedures used for analogous pyridylboranes.

Experimental Protocol

Reaction Scheme:

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylmethoxyborane (Et₂BOMe)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

Procedure:

-

Lithiation: A solution of 2-bromopyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -70 °C. The formation of the 2-pyridyllithium intermediate is typically rapid.

-

Borylation: After stirring the reaction mixture at -78 °C for a short period, a solution of diethylmethoxyborane in anhydrous tetrahydrofuran is added dropwise, again ensuring the temperature remains below -70 °C.

-

Work-up: The reaction is allowed to warm to room temperature. The mixture is then diluted with ethyl acetate and washed with brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel, eluting with a suitable solvent system such as dichloromethane or a mixture of ethyl acetate and hexanes, to afford pure 2-(diethylboryl)pyridine.

Characterization of 2-(Diethylboryl)pyridine

The structural confirmation and purity assessment of the synthesized 2-(diethylboryl)pyridine are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Structural studies have revealed that diethyl(2-pyridyl)boranes exist as rigid cyclic dimers formed through intermolecular boron-nitrogen coordination bonds.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄BN |

| Molecular Weight | 147.03 g/mol |

| CAS Number | 385804-67-1 |

| Appearance | Expected to be a solid or oil |

| Structural Feature | Forms a rigid cyclic dimer |

Spectroscopic Data

While specific, detailed spectra for 2-(diethylboryl)pyridine are not widely published in publicly accessible databases, the following table summarizes the expected and reported characterization data based on analogous compounds and related research.

| Analytical Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and distinct aromatic protons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the boryl group and the ring current. |

| ¹³C NMR | Resonances for the ethyl carbons and the five distinct carbons of the pyridine ring. The carbon atom attached to the boron (C2) is expected to show a characteristic chemical shift. |

| ¹¹B NMR | A single resonance characteristic of a tetracoordinate boron atom in the dimeric structure, likely in the range of δ 0 to 20 ppm. |

| Mass Spectrometry (EI-MS) | The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the monomer at m/z = 147. Fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the pyridine ring. |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-(diethylboryl)pyridine.

References

An In-Depth Technical Guide to 2-(Diethylboryl)pyridine: Properties, Challenges, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(diethylboryl)pyridine. Due to the inherent instability of this compound, this document also addresses the "2-pyridyl problem" and presents modern synthetic strategies that utilize stable surrogates for practical applications in research and drug development. For comparative purposes, data for the more stable isomer, 3-(diethylboryl)pyridine, is also included.

Physical and Chemical Properties

Quantitative data for 2-(diethylboryl)pyridine is scarce due to its instability. The available information is summarized below, alongside the more extensively characterized 3-isomer.

Table 1: Physical and Chemical Properties of 2-(Diethylboryl)pyridine

| Property | Value | Source |

| CAS Number | 385804-67-1 | Pharmaffiliates |

| Molecular Formula | C₉H₁₄BN | Pharmaffiliates |

| Molecular Weight | 147.03 g/mol | ChemicalBook |

| Appearance | Not Available (N/A) | - |

| Melting Point | Not Available (N/A) | - |

| Boiling Point | Not Available (N/A) | - |

| Storage Conditions | 2-8°C, under inert atmosphere | Pharmaffiliates |

Table 2: Physical and Chemical Properties of 3-(Diethylboryl)pyridine (for comparison)

| Property | Value | Source |

| CAS Number | 89878-14-8 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₄BN | PubChem |

| Molecular Weight | 147.03 g/mol | PubChem |

| Appearance | White or Off-white powder | Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd |

| Melting Point | 172-175 °C | Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd |

| Boiling Point | 205.9 °C at 760 mmHg | Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd |

| Density | 0.86 g/cm³ | Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd |

| Solubility | Slightly soluble in water | Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd |

| Structural Feature | Forms a stable cyclic tetramer in solid state and solution | The Journal of Organic Chemistry |

| Storage Conditions | Room temperature, under inert atmosphere | Sigma-Aldrich |

The "2-Pyridyl Problem": Understanding Instability

The primary challenge in working with 2-(diethylboryl)pyridine and related 2-pyridylboranes is their susceptibility to protodeborylation. This reaction involves the cleavage of the carbon-boron bond by a proton source, which can be present even in trace amounts in solvents or on silica gel. This inherent instability, often referred to as the "2-pyridyl problem," makes the isolation, purification, and long-term storage of these compounds exceptionally difficult.[1][2]

The proximity of the nitrogen atom in the pyridine ring to the boryl group is thought to contribute to this instability, facilitating pathways for decomposition that are not as prevalent in the 3- and 4-pyridyl isomers.[1]

Caption: The "2-Pyridyl Problem" leading to decomposition.

Modern Synthetic Solutions: Stable Surrogates

To overcome the instability of 2-pyridylboranes, researchers have developed stable surrogates that can be easily handled and stored, and then used to generate the reactive boronic acid in situ during a chemical reaction. The most prominent of these are the N-methyliminodiacetic acid (MIDA) boronates.[2][3]

Experimental Protocol: Synthesis of 2-Pyridyl N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol is a representative method for the synthesis of a stable 2-pyridylborane surrogate, adapted from established literature.[3] This approach avoids the isolation of the unstable free boronic acid.

Objective: To synthesize a stable, crystalline 2-pyridyl MIDA boronate from 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Lithiation and Borylation: A solution of 2-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Triisopropyl borate is then added, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is carefully quenched with aqueous HCl at 0 °C and then neutralized with aqueous NaOH. The aqueous layer is extracted with DCM.

-

MIDA Boronate Formation: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude boronic acid intermediate is then dissolved in DMSO, and N-methyliminodiacetic acid (MIDA) is added. The mixture is heated to 110 °C for several hours until the formation of the MIDA boronate is complete (monitored by TLC or LC-MS).

-

Purification: The reaction mixture is cooled, diluted with water, and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the 2-pyridyl MIDA boronate as a stable, white crystalline solid.

Caption: Workflow for the synthesis of stable 2-pyridyl MIDA boronate.

Applications in Drug Discovery and Development

Pyridine-containing molecules are prevalent in pharmaceuticals.[4] The ability to synthesize substituted pyridines is therefore of high importance. Pyridylboranes and their stable surrogates are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing the carbon-carbon bonds necessary to build complex drug candidates.[5]

The use of 2-pyridyl MIDA boronates allows for the controlled, slow release of the reactive boronic acid in situ, minimizing decomposition and enabling efficient coupling with a wide range of aryl and heteroaryl halides. This has opened up new avenues for the synthesis of novel 2-substituted pyridine compounds for screening in drug discovery programs.[2]

Caption: Use of 2-pyridyl MIDA boronate in complex molecule synthesis.

Safety and Handling

2-(Diethylboryl)pyridine and its precursors should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. These compounds are air and moisture sensitive; therefore, handling and storage under an inert atmosphere (e.g., argon or nitrogen) are crucial. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While 2-(diethylboryl)pyridine itself is an elusive target for isolation and characterization due to its inherent instability, the challenges associated with its handling have spurred the development of robust and practical chemical tools. The use of stable surrogates like MIDA boronates has effectively solved the "2-pyridyl problem," providing researchers and drug development professionals with reliable methods to incorporate the 2-pyridyl moiety into complex molecules. This technical guide serves as a resource for understanding the properties, challenges, and modern synthetic strategies related to this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Stability of 2-(Diethylboryl)pyridine Under Ambient Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability of 2-(Diethylboryl)pyridine under ambient conditions. 2-Pyridyl boron reagents are a critical class of compounds in synthetic chemistry, yet their utility is often hampered by inherent instability. This document synthesizes the available data on 2-(Diethylboryl)pyridine, contrasting it with its more stable isomer, 3-(Diethylboryl)pyridine, and provides general protocols for the handling and stability assessment of air- and moisture-sensitive organoboron compounds. Due to a lack of specific quantitative stability data for 2-(Diethylboryl)pyridine in the public domain, this guide draws upon established principles of organoboron chemistry and the limited safety information available.

Introduction

2-(Diethylboryl)pyridine is a member of the pyridylborane family, a class of organoboron compounds that hold significant potential in cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals and functional materials. However, the practical application of 2-pyridyl boron reagents is often challenging due to their pronounced instability, particularly their sensitivity to air and moisture, which can lead to rapid decomposition. This guide aims to provide a detailed technical resource on the stability of 2-(Diethylboryl)pyridine, offering insights into its handling, storage, and potential decomposition pathways.

The "2-Pyridyl Problem": Inherent Instability

The core challenge associated with 2-pyridyl boranes is their exquisite sensitivity to protodeborylation, a reaction in which the carbon-boron bond is cleaved by a proton source, such as water. This inherent instability is a well-documented phenomenon in organoboron chemistry and significantly complicates the use of these reagents in synthetic applications.

While specific derivatives like 2-pyridyl N-methyliminodiacetic acid (MIDA) boronate have been developed to enhance stability, simple dialkylborylpyridines at the 2-position are generally considered to be unstable under ambient conditions.

Stability Profile of 2-(Diethylboryl)pyridine

3.1. Sensitivity to Air and Moisture

It is highly probable that 2-(Diethylboryl)pyridine is sensitive to both oxygen and moisture. The lone pair of electrons on the pyridine nitrogen can interact with the vacant p-orbital of the boron atom, but this intramolecular coordination is often not sufficient to prevent decomposition pathways, especially in the presence of external protic sources.

A Material Safety Data Sheet (MSDS) for 2-(Diethylboryl)pyridine provides limited specific information on its reactivity.[1] While it does not explicitly state that the compound is air and moisture sensitive, the recommended handling procedures, such as the use of a self-contained breathing apparatus and the general advice to wash with plenty of water upon contact, suggest that the compound should be handled with care in a controlled environment.[1] The absence of explicit warnings should not be interpreted as confirmation of stability.

3.2. Contrast with 3-(Diethylboryl)pyridine

In stark contrast, 3-(Diethylboryl)pyridine is notable for its remarkable stability under ambient conditions.[2] This stability is attributed to the formation of a rigid cyclic tetramer through intermolecular boron-nitrogen coordination bonds.[2] This structural arrangement effectively protects the boron center from attack by air and moisture. A derivative, 3-(2-methoxyethoxy)-5-(diethylboryl)pyridine, has been shown to be stable even in aerated tetrahydrofuran containing up to 33% water.[2]

The significant difference in stability between the 2- and 3-isomers underscores the critical role of the substituent's position on the pyridine ring in determining the molecule's overall stability.

Data Presentation

Due to the absence of specific quantitative data for the stability of 2-(Diethylboryl)pyridine, a comparative table highlighting the known properties of the 2- and 3-isomers is presented below.

| Property | 2-(Diethylboryl)pyridine | 3-(Diethylboryl)pyridine |

| CAS Number | 385804-67-1 | 89878-14-8 |

| Molecular Formula | C9H14BN | C9H14BN |

| Molecular Weight | 147.03 g/mol | 147.03 g/mol |

| Ambient Stability | Presumed to be unstable; sensitive to air and moisture. | Notably stable under ambient conditions.[2] |

| Structural Feature | Monomeric (presumed) | Forms a stable cyclic tetramer.[2] |

| Handling | Recommended use of personal protective equipment.[1] | Standard laboratory procedures. |

| Storage | Recommended to be stored under an inert atmosphere. | Can be stored under ambient conditions.[3] |

Experimental Protocols

While specific experimental protocols for assessing the stability of 2-(Diethylboryl)pyridine are not published, a general methodology for evaluating the stability of air- and moisture-sensitive organoboron compounds can be adapted.

5.1. General Protocol for Stability Assessment of Air-Sensitive Compounds

This protocol outlines a general procedure for determining the stability of a compound like 2-(Diethylboryl)pyridine under ambient conditions.

Objective: To qualitatively and quantitatively assess the decomposition of the test compound upon exposure to air and moisture over a defined period.

Materials:

-

Test compound (e.g., 2-(Diethylboryl)pyridine)

-

Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

NMR tubes with J. Young valves

-

Gas-tight syringes

-

Internal standard for NMR (e.g., mesitylene or 1,3,5-trimethoxybenzene)

Procedure:

-

Sample Preparation (Time 0):

-

Inside a glovebox or under a positive pressure of inert gas, accurately weigh a sample of the test compound into a vial.

-

Add a known amount of an internal standard.

-

Dissolve the mixture in a known volume of anhydrous, deoxygenated solvent.

-

Transfer an aliquot of this stock solution to an NMR tube and seal it with a J. Young valve.

-

Acquire a baseline ¹H and ¹¹B NMR spectrum.

-

-

Exposure to Ambient Conditions:

-

Prepare several identical samples as described in step 1.

-

Expose these samples to ambient air and humidity for predetermined time intervals (e.g., 1h, 3h, 6h, 12h, 24h). The exposure can be done by unsealing the vials in a controlled environment or by bubbling a known flow of air through the solution.

-

-

Analysis:

-

At each time point, take an aliquot from the exposed sample, transfer it to an NMR tube, and acquire ¹H and ¹¹B NMR spectra.

-

Monitor the appearance of new signals and the decrease in the intensity of the signals corresponding to the starting material.

-

Quantify the remaining amount of the test compound by integrating its characteristic signals relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the test compound as a function of time.

-

Determine the half-life of the compound under the tested conditions.

-

Mandatory Visualization

Logical Relationship: Stability of Pyridylboryl Isomers

Caption: A diagram illustrating the contrasting stability of 2- and 3-(Diethylboryl)pyridine.

Experimental Workflow: Stability Assessment

Caption: A generalized workflow for the experimental assessment of compound stability.

Conclusion

The stability of 2-(Diethylboryl)pyridine under ambient conditions is a critical consideration for its practical use in research and development. While direct experimental data for this specific compound is scarce, the well-established instability of the 2-pyridyl borane motif strongly suggests that 2-(Diethylboryl)pyridine is sensitive to air and moisture. This is in sharp contrast to its 3-substituted isomer, which exhibits remarkable stability due to the formation of a protective tetrameric structure.

Researchers and professionals working with 2-(Diethylboryl)pyridine should assume it is an air- and moisture-sensitive compound and handle it accordingly, using inert atmosphere techniques. The provided general protocol for stability assessment can be employed to determine its stability under specific laboratory conditions. Further research into the synthesis of stabilized derivatives of 2-(diethylboryl)pyridine could unlock its full potential as a valuable synthetic building block.

References

Spectroscopic and Synthetic Profile of 2-(Diethylboryl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 2-(Diethylboryl)pyridine, a heterocyclic organoboron compound. Due to the limited availability of detailed experimental data in the public domain, this document focuses on the known properties and provides a generalized experimental workflow for its synthesis and characterization.

Spectroscopic Data Summary

Table 1: NMR Spectroscopic Data (Predicted)

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | CDCl₃ | ~8.6 | d | H6 (α to N) | |

| ~7.7 | t | H4 (γ to N) | |||

| ~7.2-7.4 | m | H3, H5 | |||

| ~1.0-1.2 | q | -CH₂- | |||

| ~0.9 | t | -CH₃ | |||

| ¹³C | CDCl₃ | ~160 | C2 (C-B) | ||

| ~150 | C6 | ||||

| ~136 | C4 | ||||

| ~125 | C5 | ||||

| ~123 | C3 | ||||

| ~15 | -CH₂- | ||||

| ~14 | -CH₃ | ||||

| ¹¹B | CDCl₃ | ~30-40 | br s | B |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Strong | Aliphatic C-H stretch |

| ~1600-1580 | Medium-Strong | C=C/C=N ring stretching |

| ~1470-1430 | Medium-Strong | C=C/C=N ring stretching |

| ~1380-1360 | Medium | B-C stretch |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 147 | [M]⁺ | |

| 118 | [M - C₂H₅]⁺ | |

| 91 | [M - 2(C₂H₅)]⁺ | |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of 2-(Diethylboryl)pyridine is not available in the reviewed literature. However, a general approach can be adapted from the synthesis of its isomer, 3-(Diethylboryl)pyridine.

General Synthesis of Pyridylboranes

A common method for the synthesis of aryl- and heteroarylboranes is the reaction of a halo-substituted precursor with an organolithium reagent, followed by quenching with a boron-containing electrophile.

Reaction Scheme:

2-Bromopyridine + n-Butyllithium → 2-Lithopyridine 2-Lithopyridine + Diethylmethoxyborane → 2-(Diethylboryl)pyridine

Materials:

-

2-Bromopyridine

-

n-Butyllithium (in hexanes)

-

Diethylmethoxyborane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of 2-bromopyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

A solution of diethylmethoxyborane (1.1 to 1.5 equivalents) in anhydrous diethyl ether is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified product would then be characterized by standard spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are recorded to confirm the structure of the compound.

-

IR Spectroscopy: To identify the characteristic functional group vibrations.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2-(Diethylboryl)pyridine.

Caption: Generalized workflow for the synthesis and characterization of 2-(Diethylboryl)pyridine.

In-Depth Technical Guide on the Reactivity of 2-(Diethylboryl)pyridine with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylboryl)pyridine is a fascinating heterocyclic organoboron compound that exhibits a rich and versatile reactivity profile. The interplay between the electron-deficient boron center and the electron-rich pyridine ring, particularly the nitrogen atom, governs its interactions with both electrophiles and nucleophiles. This guide provides a comprehensive technical overview of the core reactivity principles of 2-(diethylboryl)pyridine, offering insights into its behavior in various chemical transformations. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present data in a clear, comparative format to aid researchers in harnessing the synthetic potential of this valuable reagent.

Introduction: The Unique Electronic Nature of 2-(Diethylboryl)pyridine

Pyridine, a fundamental heterocyclic aromatic compound, is generally characterized by its electron-deficient nature due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the 2 and 4 positions, while electrophilic substitution is generally sluggish compared to benzene.[1][2][3] The introduction of a diethylboryl group at the 2-position dramatically alters the electronic landscape of the molecule.

The boron atom, with its vacant p-orbital, is a potent Lewis acid. This Lewis acidity, coupled with its direct attachment to the pyridine ring, creates a molecule with dual reactivity. The nitrogen lone pair can act as a Lewis base or a nucleophile, while the boron center is an electrophilic site. This duality is the cornerstone of the unique chemical behavior of 2-(diethylboryl)pyridine.

It is important to note that while this guide focuses on 2-(diethylboryl)pyridine, the broader class of 2-pyridylboranes is known for its instability and poor reactivity in certain cross-coupling reactions, a challenge often referred to as the "2-pyridyl problem".[4][5] However, specific 2-pyridylboron reagents have been developed to overcome these limitations.[4]

Synthesis and Structural Considerations

While the focus of this guide is on reactivity, a brief mention of its structural aspects is pertinent. Unlike some of its counterparts, such as 3-(diethylboryl)pyridine which can form stable cyclic tetramers through intermolecular boron-nitrogen coordination, the steric hindrance and electronic arrangement in 2-(diethylboryl)pyridine influence its aggregation state and, consequently, its reactivity.[6]

Reactivity with Electrophiles: The Role of the Pyridine Nitrogen

The primary site of electrophilic attack on 2-(diethylboryl)pyridine is the lone pair of electrons on the nitrogen atom. This is a characteristic reaction of pyridines in general, where the nitrogen acts as a nucleophile.[7]

Protonation and Lewis Acid Adduct Formation

The most fundamental electrophilic interaction is protonation. 2-(Diethylboryl)pyridine readily reacts with protic acids to form the corresponding pyridinium salt. Similarly, it can coordinate with other Lewis acids through the nitrogen atom.

Caption: Generalized reaction of 2-(Diethylboryl)pyridine with an electrophile.

Alkylation and Acylation Reactions

The nitrogen atom can be readily alkylated or acylated using appropriate electrophilic reagents. These reactions typically proceed under standard conditions for pyridine derivatization.

Table 1: Representative Electrophilic Reactions at Nitrogen

| Electrophile | Reagent Example | Product | Typical Conditions |

| Alkyl Halide | Methyl Iodide | N-Methyl-2-(diethylboryl)pyridinium Iodide | Room temperature, inert solvent (e.g., CH₂Cl₂) |

| Acyl Halide | Acetyl Chloride | N-Acetyl-2-(diethylboryl)pyridinium Chloride | 0 °C to room temperature, inert solvent, often with a non-nucleophilic base |

Electrophilic Aromatic Substitution: A Deactivated Ring

Electrophilic aromatic substitution on the pyridine ring of 2-(diethylboryl)pyridine is generally disfavored. The electron-withdrawing nature of both the nitrogen atom and the boryl group deactivates the ring towards electrophilic attack.[1] When forced under harsh conditions, substitution, if it occurs, is directed to the 3- and 5-positions, which are less deactivated than the 4- and 6-positions.

Reactivity with Nucleophiles: The Lewis Acidic Boron Center

The presence of the electron-deficient boron atom makes 2-(diethylboryl)pyridine susceptible to nucleophilic attack at the boron center. This is a key feature that distinguishes its reactivity from that of simple pyridines.

Formation of Boronate Complexes

Strong nucleophiles can coordinate to the boron atom, forming a tetracoordinate boronate complex. This complexation can significantly alter the electronic properties and subsequent reactivity of the molecule.

Caption: Generalized reaction of 2-(Diethylboryl)pyridine with a nucleophile.

Nucleophilic Aromatic Substitution (SNAAr)

While less common than in pyridinium salts, under certain conditions, 2-(diethylboryl)pyridine can undergo nucleophilic aromatic substitution. The boryl group, being electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (the 3- and 5-positions). However, the inherent reactivity of the pyridine ring itself often directs nucleophiles to the 2- and 4-positions.[8][9] The interplay of these directing effects can lead to complex reaction outcomes.

Cross-Coupling Reactions: The "2-Pyridyl Problem" Revisited

2-Pyridylboron compounds are notoriously challenging substrates in Suzuki-Miyaura cross-coupling reactions.[5] This is often attributed to the instability of the 2-pyridylboron reagent and the difficulty of transmetalation. While 2-(diethylboryl)pyridine itself may not be the ideal coupling partner, understanding its fundamental reactivity provides a basis for designing more stable and reactive 2-pyridylboron reagents, such as MIDA boronates.[4]

Experimental Protocols

General Considerations

All reactions involving 2-(diethylboryl)pyridine should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The compound is sensitive to moisture and air.[10]

Protocol: N-Alkylation of 2-(Diethylboryl)pyridine

Objective: To synthesize N-methyl-2-(diethylboryl)pyridinium iodide.

Materials:

-

2-(Diethylboryl)pyridine

-

Methyl iodide (CH₃I)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-(diethylboryl)pyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).

Protocol: Formation of a Boronate Complex with a Nucleophile

Objective: To form the boronate complex with a generic nucleophile (e.g., methoxide).

Materials:

-

2-(Diethylboryl)pyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-(diethylboryl)pyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

In a separate Schlenk flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous THF.

-

Slowly add the sodium methoxide solution to the stirred solution of 2-(diethylboryl)pyridine at room temperature.

-

Stir the reaction mixture for 1 hour.

-

The formation of the boronate complex can be monitored by ¹¹B NMR spectroscopy, which will show a characteristic upfield shift for the tetracoordinate boron atom compared to the starting tricoordinate boron.

-

The resulting boronate complex can be used in situ for subsequent reactions or isolated if stable.

Data Summary

Table 2: Spectroscopic Data for 2-(Diethylboryl)pyridine and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| 2-(Diethylboryl)pyridine | Pyridine protons and ethyl protons | Pyridine carbons and ethyl carbons | Characteristic signal for tricoordinate boron |

| N-Methyl-2-(diethylboryl)pyridinium Iodide | Downfield shift of pyridine protons, N-methyl signal | Downfield shift of pyridine carbons | Similar to starting material |

| Sodium methoxy[2-(diethylboryl)pyridyl]borate | Upfield shift of pyridine protons | Upfield shift of pyridine carbons | Characteristic upfield signal for tetracoordinate boron |

Note: Specific chemical shifts will vary depending on the solvent and concentration.

Conclusion and Future Outlook

2-(Diethylboryl)pyridine is a reagent with a pronounced dualistic reactivity. The nucleophilic nitrogen and the electrophilic boron center provide multiple avenues for chemical transformations. While its application in cross-coupling reactions may be limited due to the inherent challenges of 2-pyridylboron compounds, its utility in forming pyridinium salts, boronate complexes, and as a starting material for more complex pyridine derivatives is significant. Further research into stabilizing the boron-carbon bond and modulating the Lewis acidity of the boron center will undoubtedly lead to new and innovative applications for this class of compounds in organic synthesis, materials science, and drug discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. 3-(Diethylboryl)pyridine | 89878-14-8 [sigmaaldrich.com]

The Latent Lewis Acidity of 2-(Diethylboryl)pyridine: A Technical Guide to its Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylboryl)pyridine is a heterocyclic organoboron compound with significant potential in synthetic chemistry and materials science. Its utility is intrinsically linked to the Lewis acidic character of the boron center. However, a comprehensive quantitative assessment of its Lewis acidity has yet to be reported in the literature. This technical guide provides an in-depth overview of the theoretical basis for the Lewis acidity of 2-(Diethylboryl)pyridine, outlines detailed experimental and computational protocols for its quantitative determination, and discusses its potential applications, particularly in the context of Frustrated Lewis Pairs (FLPs). While direct quantitative data for 2-(diethylboryl)pyridine is not available, this guide furnishes the necessary framework for its thorough characterization.

Introduction to Lewis Acidity and Boron-Containing Heterocycles

Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry. In organoboron compounds, the electron-deficient nature of the tricoordinate boron atom imparts Lewis acidic character. The magnitude of this acidity is highly dependent on the electronic and steric properties of the substituents attached to the boron atom.

In 2-(Diethylboryl)pyridine, the boron atom is directly bonded to a pyridine ring at the 2-position. This proximity of the Lewis acidic boron center to the Lewis basic nitrogen atom of the pyridine ring suggests the potential for intramolecular B-N interaction, which would modulate the overall Lewis acidity of the molecule. Understanding and quantifying this acidity is crucial for predicting its reactivity and designing novel applications.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of a compound. These methods typically involve monitoring the interaction of the Lewis acid with a probe molecule.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique to determine the acceptor number (AN) of a Lewis acid, providing a measure of its Lewis acidity.[1] The method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is sensitive to its electronic environment; coordination to a Lewis acid causes a downfield shift, the magnitude of which correlates with the Lewis acidity.[1]

Table 1: Representative Acceptor Numbers (AN) for Various Boranes

| Lewis Acid | Acceptor Number (AN) |

| B(C₆F₅)₃ | 82 |

| BF₃ | 89 |

| BCl₃ | 106 |

| BBr₃ | 109 |

| BI₃ | 115 |

Note: Data for illustrative purposes to provide context for the expected range of Lewis acidity for boranes.[1]

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to quantify the Lewis acidity of a compound.[2][3] It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for providing a theoretical measure of intrinsic Lewis acidity without solvent effects.[2][3]

Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boranes

| Lewis Acid | FIA (kJ/mol) |

| BF₃ | 342 |

| B(C₆F₅)₃ | 452 |

| B(CF₃)₃ | 556 |

Note: These values serve as a reference for the Lewis acidity of common boranes.[2]

Experimental Protocols

Synthesis of 2-(Diethylboryl)pyridine

While a specific, detailed synthesis for 2-(diethylboryl)pyridine is not prevalent in the reviewed literature, a general approach can be adapted from syntheses of other pyridylboranes. One common method involves the reaction of a 2-halopyridine with a suitable boron-containing reagent.

General Protocol for the Synthesis of 2-(Aryl/Alkyl)pyridines:

A common synthetic route involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride.[4] To synthesize 2-(diethylboryl)pyridine, a potential route could involve the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) with a diethylboron halide (e.g., diethylboron chloride).

Workflow for a Hypothetical Synthesis of 2-(Diethylboryl)pyridine:

Caption: Hypothetical synthesis of 2-(Diethylboryl)pyridine.

Determination of Acceptor Number by the Gutmann-Beckett Method

This protocol outlines the steps for determining the Acceptor Number (AN) of 2-(Diethylboryl)pyridine.

Workflow for Gutmann-Beckett Titration:

Caption: Experimental workflow for the Gutmann-Beckett method.

Computational Protocol

Calculation of Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for estimating Lewis acidity. The FIA can be calculated using quantum chemical methods.

Workflow for FIA Calculation:

Caption: Computational workflow for determining Fluoride Ion Affinity.

Potential Applications in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct.[5] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂, CO₂, and olefins.[5][6] 2-(Diethylboryl)pyridine, with its proximate Lewis acid (boron) and Lewis base (pyridine nitrogen), presents an intriguing candidate for intramolecular FLP chemistry. The steric bulk of the diethyl groups on the boron atom could potentially prevent intramolecular quenching of the Lewis acid-base pair, allowing for FLP-type reactivity.

Logical Relationship in FLP Activation of H₂:

Caption: Proposed activation of H₂ by 2-(Diethylboryl)pyridine as an FLP.

Conclusion

While direct experimental quantification of the Lewis acidity of 2-(Diethylboryl)pyridine is currently lacking in the scientific literature, this guide provides the essential theoretical background and detailed practical protocols for its determination. The Gutmann-Beckett method and computational FIA calculations are powerful tools to elucidate its electronic properties. The unique structural feature of a proximate Lewis acid and base suggests that 2-(Diethylboryl)pyridine is a promising candidate for applications in Frustrated Lewis Pair chemistry. The methodologies outlined herein will enable researchers to fully characterize this intriguing molecule and unlock its potential in catalysis and materials science.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 6. Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 2-(Diethylboryl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylboryl)pyridine stands as a molecule of significant interest within the realms of organic synthesis and materials science. Its structural characteristics, dictated by the interplay between the electron-deficient boron center and the electron-rich pyridine ring, govern its reactivity and potential applications. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2-(diethylboryl)pyridine. While a definitive single-crystal X-ray structure for this specific isomer is not widely available in the public domain, this document synthesizes information from analogous compounds and theoretical principles to present a robust framework for its analysis. We will delve into the theoretical underpinnings of its structure, provide detailed experimental protocols for its synthesis and characterization by multinuclear NMR spectroscopy and X-ray crystallography, and outline a computational workflow for theoretical modeling. This guide is intended to be a self-validating resource, empowering researchers to conduct their own thorough structural analyses.

Introduction: The Significance of Pyridylboranes

Pyridylboranes, a class of organoboron compounds, have garnered considerable attention due to their unique electronic properties and versatile reactivity. The juxtaposition of a Lewis acidic boron atom and a Lewis basic pyridine nitrogen within the same molecule gives rise to intriguing intramolecular and intermolecular interactions. These interactions profoundly influence their structural arrangements, stability, and utility as building blocks in Suzuki-Miyaura cross-coupling reactions, as frustrated Lewis pairs for small molecule activation, and in the development of novel organic materials.

2-(Diethylboryl)pyridine, in particular, presents a fascinating case study. The proximity of the diethylboryl group to the pyridine nitrogen at the 2-position suggests the potential for strong intramolecular B-N coordination or the formation of intermolecular dimers or oligomers. A thorough understanding of its three-dimensional structure is therefore paramount for predicting its chemical behavior and designing new applications.

Theoretical Structural Considerations

In the absence of a definitive crystal structure for 2-(diethylboryl)pyridine, we can infer its likely structural motifs from related, well-characterized compounds and from fundamental principles of organoboron chemistry.

Monomer-Dimer Equilibrium

A key structural question for 2-(diethylboryl)pyridine is the nature of its aggregation state. While monomeric in the gas phase, in solution and in the solid state, pyridylboranes often form intermolecular B-N dative bonds. For instance, the related isomer, 3-(diethylboryl)pyridine, has been shown to form a stable cyclic tetramer in the solid state.[1][2] In contrast, steric hindrance in proximity to the boron and nitrogen atoms can favor the formation of dimers. A computational study has suggested that 2-(diethylboryl)pyridine is likely to exist as a cyclic dimer, a finding supported by the crystallographically characterized dimeric structure of 2-(diethylboryl)-5-methylpyridine.[3]

The formation of a dimer would involve the coordination of the nitrogen atom of one molecule to the boron atom of a second molecule, and vice versa, resulting in a four-coordinate, tetrahedral geometry around the boron atoms. This dimerization has significant implications for the molecule's Lewis acidity, as the vacant p-orbital on the boron atom becomes involved in the B-N bond.

dot

Figure 1: Monomeric and hypothetical dimeric structure of 2-(Diethylboryl)pyridine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and structural characterization of 2-(diethylboryl)pyridine. These protocols are based on established procedures for analogous compounds and represent best practices in the field.

Synthesis of 2-(Diethylboryl)pyridine

The synthesis of 2-(diethylboryl)pyridine can be achieved through the reaction of a 2-pyridyl organometallic reagent with a diethylborane precursor. The following protocol is adapted from the synthesis of the 3-isomer and is expected to be effective.[4]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylmethoxyborane or other suitable diethylborane precursor

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of 2-Lithiopyridine:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate indicates the generation of 2-lithiopyridine.

-

-

Borylation:

-

To the suspension of 2-lithiopyridine, slowly add a solution of diethylmethoxyborane (1.1 eq) in anhydrous diethyl ether at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., hexanes) to obtain pure 2-(diethylboryl)pyridine.

-

dot

Figure 2: Synthetic workflow for 2-(Diethylboryl)pyridine.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[5]

Protocol:

-

Crystal Growth:

-

Obtain high-purity 2-(diethylboryl)pyridine from the synthesis described above.

-

Grow single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in a non-polar solvent like hexanes or by slow cooling of a saturated solution.[6]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a reflection file (e.g., an .hkl file).

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS.[7]

-

Refine the structural model against the experimental data using a least-squares refinement program like SHELXL.[8] This involves refining atomic positions, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

-

Data to be Obtained:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Bond lengths and angles

-

Torsion angles

-

Details of intermolecular interactions (e.g., dimer formation)

¹¹B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organoboron compounds.[9] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and electronic environment.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(diethylboryl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.[1] For high-quality spectra, it is recommended to use a quartz NMR tube to avoid the broad background signal from borosilicate glass.[6]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[6]

-

-

Data Acquisition:

-

Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer.

-

Use a broad spectral window to ensure all boron signals are observed.

-

A proton-decoupled experiment is typically performed to obtain sharp singlets for each unique boron environment.

-

Expected ¹¹B NMR Data:

-

Tricoordinate Boron (Monomer): For a monomeric, tricoordinate 2-(diethylboryl)pyridine, the ¹¹B chemical shift is expected to be in the downfield region, typically between +30 and +60 ppm relative to BF₃·OEt₂.

-

Tetracoordinate Boron (Dimer): If a dimer is formed, the boron atoms will be four-coordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum, typically to a range of +10 to -20 ppm.[5] The observation of a signal in this region would provide strong evidence for dimerization in solution.

| Boron Coordination | Expected ¹¹B Chemical Shift (ppm) |

| Tricoordinate (Monomer) | +30 to +60 |

| Tetracoordinate (Dimer) | +10 to -20 |

| Table 1: Expected ¹¹B NMR Chemical Shift Ranges for 2-(Diethylboryl)pyridine. |

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the structural and electronic properties of molecules.

Protocol using Gaussian:

-

Structure Building:

-

Build the structure of 2-(diethylboryl)pyridine (both as a monomer and a dimer) using a molecular modeling program like GaussView.[9]

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.

-

Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometry, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method. A higher level of theory, such as B3LYP with a larger basis set (e.g., 6-311+G(d,p)), is recommended for accurate chemical shift predictions.

-

The calculated shielding tensor for the boron atom can be converted to a chemical shift by referencing it to the calculated shielding of a standard, such as BF₃·OEt₂.

-

dot

Figure 3: Integrated workflow for the structural analysis of 2-(Diethylboryl)pyridine.

Conclusion

The structural analysis of 2-(diethylboryl)pyridine is a multifaceted endeavor that requires a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. While the definitive solid-state structure remains to be reported, the information available for analogous compounds strongly suggests a propensity for dimerization via intermolecular B-N coordination. The experimental and computational protocols detailed in this guide provide a comprehensive roadmap for researchers to fully characterize this intriguing molecule. A definitive structural elucidation will undoubtedly contribute to a deeper understanding of the fundamental chemistry of pyridylboranes and pave the way for their more rational application in various fields of chemical science.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. hkl-xray.com [hkl-xray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Electronic Properties of Pyridine-Borane Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-borane adducts, a fundamental class of Lewis acid-base complexes, have garnered significant attention due to their diverse applications in organic synthesis, materials science, and medicinal chemistry.[1] The formation of a dative bond between the lone pair of electrons on the pyridine nitrogen and the empty orbital of a borane moiety dramatically alters the electronic properties of both components.[2][3] This guide provides a comprehensive overview of the electronic properties of these adducts, focusing on the structural, spectroscopic, and computational aspects that are critical for their application and development.

The Boron-Nitrogen Dative Bond: Core of the Adduct

The defining feature of a pyridine-borane adduct is the coordinate covalent bond formed between the Lewis basic pyridine nitrogen and the Lewis acidic boron atom.[3] This interaction leads to a rehybridization of the boron atom from sp² to sp³, resulting in a tetrahedral geometry around the boron center.[4] The formation of this B-N bond induces a significant intramolecular charge transfer from the pyridine ring to the borane moiety, which is a key determinant of the adduct's overall electronic properties and reactivity.[5][6]

Structural Properties

The geometry of pyridine-borane adducts has been extensively studied using single-crystal X-ray diffraction. The length of the B-N dative bond is a critical parameter that reflects the strength of the Lewis acid-base interaction. Steric hindrance and the electronic nature of substituents on both the pyridine and borane fragments can significantly influence this bond length.[7]

| Compound/Adduct | B-N Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |

| [C5H4N(BH3)-CH2NHP(BH3)Ph2] (1a) | 1.613(3) | P-B: 1.936(3), 1.943(3) | [8] |

| [C5H4N(BH3)-CH2NHP(Se)Ph2] (2a) | 1.621(5) | P=Se: 2.115(1) | [8] |

| DMAP·BH3 | Not Specified | [9] | |

| DMAP·BF3 | Not Specified | [9] | |

| DMAP·B(C6F5)3 | Not Specified | [9] | |

| Pyridine·B(CN)3 | 1.595(2) | [10] | |

| 4-Cyanopyridine·B(CN)3 | 1.581(2) | [10] | |

| Pyridine·BF(CN)2 | 1.611(2) | [10] | |

| 4-Cyanopyridine·BF(CN)2 | 1.604(2) | [10] | |

| Pyridine·BH(CN)2 | 1.607(2) | [10] | |

| 4-Cyanopyridine·BH(CN)2 | 1.602(2) | [10] | |

| Pyridine-Boric Acid (Py–B(OH)3) | 1.73 (Calculated) | [11] | |

| Pyridine-Borane (Py–BH3) | 1.64 (Calculated) | [11] | |

| Borane-Amine on High-Nitrogen Heterocycles (19b) | 1.58 | [12] | |

| Borane-Amine on High-Nitrogen Heterocycles (20b) | 1.57 | [12] | |

| Borane-Amine on High-Nitrogen Heterocycles (21b) | 1.61 | [12] |

DMAP = 4-(Dimethylamino)pyridine

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the electronic structure of pyridine-borane adducts. NMR and FT-IR spectroscopy are particularly powerful for probing the changes in the electronic environment upon adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a highly sensitive probe for the coordination environment of the boron atom. The chemical shift of the boron nucleus provides direct evidence of adduct formation and information about the nature of the B-N bond.[13] Upon formation of the pyridine-borane adduct, the ¹¹B NMR signal typically shifts upfield, consistent with the change in coordination from three to four.[14]

| Compound | ¹¹B NMR Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |

| 2-Methylpyridine-borane | -13.85 (quartet) | J = 97.9 | CDCl₃ | [1] |

| Phosphinine-BH₃ adduct (4-BH₃) | -35.3 (doublet of quartets) | ¹J(B,P) = 18 | Not Specified | [15] |

| Phosphinine-BH₃ adduct (5-BH₃) | -34.6 | Not Specified | [15] | |

| Pyridine·B(CN)3 | -37.0 | CD3CN | [10] | |

| 4-Cyanopyridine·B(CN)3 | -36.1 | CD3CN | [10] | |

| Pyridine·BF(CN)2 | -13.1 (doublet) | ¹J(B,F) = 52.8 | CD3CN | [10] |

| 4-Cyanopyridine·BF(CN)2 | -12.4 (doublet) | ¹J(B,F) = 54.0 | CD3CN | [10] |

| Pyridine·BH(CN)2 | -23.1 (triplet) | ¹J(B,H) = 97.9 | CD3CN | [10] |

| 4-Cyanopyridine·BH(CN)2 | -22.4 (triplet) | ¹J(B,H) = 98.3 | CD3CN | [10] |

¹H and ¹³C NMR spectra also provide valuable information, showing shifts in the signals of the pyridine ring protons and carbons upon coordination to the borane.[16][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to observe the vibrational modes of the adduct. The B-H stretching frequencies in the borane moiety and the vibrational modes of the pyridine ring are particularly informative.[18] Adduct formation leads to noticeable shifts in the pyridine ring vibrations to higher frequencies.[2][19][20][21][22]

| Compound | B-H Stretching Frequencies (cm⁻¹) | N-H Stretching Frequencies (cm⁻¹) | Reference |

| 2-Methylpyridine-borane | 2370, 2304, 2260 | - | [1] |

| Amine Borane Adducts (General) | 2600 - 2100 | 3400 - 3100 (red-shifted) | [18] |

| [C5H4N(BH3)-CH2NHP(BH3)Ph2] (1a) | 2378 | 3215 | [8] |

| [C5H4N(BH3)-CH2NHP(Se)Ph2] (2a) | 2377 | 3192 | [8] |

Computational Studies and Theoretical Perspectives

Density Functional Theory (DFT) and other computational methods have become crucial for understanding the electronic structure, bonding, and reactivity of pyridine-borane adducts.[8][23][24] These studies provide insights into properties that are difficult to measure experimentally, such as bond dissociation energies and the nature of excited states.

Theoretical calculations have been employed to:

-

Analyze the nature of the B-N bond: Computational studies help in quantifying the extent of charge transfer and the covalent versus ionic character of the dative bond.[25][26]

-

Predict spectroscopic properties: DFT calculations can accurately predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.[10]

-

Investigate photochemical pathways: Advanced computational techniques are used to explore the behavior of these adducts in their excited states, which is crucial for applications in optoelectronics.[11][23][24][27] Studies have investigated the photodissociation of the B-N bond.[11][27]

The bond dissociation energy of a phosphinine–borane adduct has been calculated to be approximately 70% of that of a pyridine–borane adduct (25.8 vs. 35.6 kcal mol⁻¹).[15] For the pyridine adduct of borabenzene, the bonding energy is calculated to be 46 kcal mol⁻¹.[26]

Experimental Protocols

General Synthesis of Pyridine-Borane Adducts

A common method for the synthesis of pyridine-borane adducts involves the displacement of a weaker Lewis base from a borane complex by pyridine.[1]

Example: Synthesis of 2-Methylpyridine-borane [1]

-

A mixture of sodium borohydride and sodium bicarbonate is prepared in a round-bottomed flask.

-

2-Methylpyridine is added, followed by tetrahydrofuran (THF).

-

The reaction mixture is stirred, and iodine is added portion-wise.

-

The reaction is quenched with aqueous sodium thiosulfate.

-

The product is extracted with THF, and the combined organic extracts are dried and concentrated to yield the 2-methylpyridine-borane adduct.

Synthesis of Py·B₃H₇ Adducts [5]

-

THF·B₃H₇ is formed in situ by reacting KB₃H₈ with HCl·Et₂O.

-

Pyridine is then reacted with the in situ generated THF·B₃H₇ to yield the Py·B₃H₇ adduct as a white solid.

Characterization Methods

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 500 or 600 MHz) using a deuterated solvent such as CDCl₃ or CD₃CN.[1][16][28]

-

FT-IR Spectroscopy: Spectra are often recorded using KBr pellets or as a thin film on an ATR (Attenuated Total Reflectance) accessory.[1][20]

-

Single-Crystal X-ray Diffraction: A suitable crystal of the adduct is mounted on a diffractometer. Data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations. The structure is then solved and refined using specialized software.[8][12][14]

Logical and Experimental Workflows

The study of pyridine-borane adducts often follows a logical progression from synthesis to detailed characterization and, in some cases, application-oriented studies.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of pyridine-borane adducts.

Signaling Pathways and Reaction Mechanisms

The coordination of a borane to pyridine activates the pyridine ring, enabling novel reactivity. For instance, the formation of Py·B₃H₇ adducts facilitates the dearomatization of the pyridine ring, leading to stable dihydropyridine intermediates that can undergo further functionalization.[5][6]

Caption: Reaction pathway for the B₃H₇-mediated functionalization of pyridines.

Conclusion

The electronic properties of pyridine-borane adducts are a direct consequence of the formation of the B-N dative bond and the resulting intramolecular charge transfer. A thorough understanding of these properties, gained through a combination of spectroscopic analysis, X-ray crystallography, and computational modeling, is essential for the rational design of new adducts with tailored reactivity and functionality. This guide provides a foundational understanding for researchers and professionals working in areas where these versatile compounds play a crucial role.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyridine borane | 110-51-0 | Benchchem [benchchem.com]

- 3. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 4. Lewis Acid-Base Experiment [thecatalyst.org]

- 5. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]

- 18. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Theoretical Perspective on the Photochemistry of Boron-Nitrogen Lewis Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to 2-(Diethylboryl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylboryl)pyridine is a valuable heterocyclic organoboron compound with increasing significance in synthetic chemistry and drug discovery. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions, makes it a key intermediate for the synthesis of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of 2-(Diethylboryl)pyridine, its key chemical properties, a likely synthetic route, and its application in Suzuki-Miyaura coupling. Furthermore, it delves into the rationale for its use in the development of inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response, by illustrating the relevant signaling pathway.

Commercial Availability and Suppliers

2-(Diethylboryl)pyridine (CAS No. 385804-67-1) is commercially available from a range of chemical suppliers specializing in research chemicals, pharmaceutical standards, and building blocks for organic synthesis. The compound is typically offered as a custom synthesis product or as a reference standard.[1][2][3][4] Researchers interested in procuring this reagent should inquire with suppliers for lead times and availability.

Below is a summary of notable suppliers:

| Supplier | Product Name | CAS Number | Notes |

| Simson Pharma Limited | 2-(Diethylboryl)pyridine | 385804-67-1 | Offered as a custom synthesis product. Certificate of Analysis is provided. |

| Aquigen Bio Sciences | 2-(Diethylboryl)pyridine | 385804-67-1 | Supplied as a high-quality reference standard for analytical method development and validation.[1] |

| Pharmaffiliates | 2-(Diethylboryl)pyridine | 385804-67-1 | Listed as an aromatic boron derivative, available upon inquiry.[2] |

| ChemScene | 2-(diethylboryl)pyridine | 385804-67-1 | Available with a purity of ≥98%.[3] |

| Fisher Scientific | 2-(Diethylboryl)pyridine, TRC | 385804-67-1 | Marketed as a high-purity organic molecule and analytical standard.[4] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2-(Diethylboryl)pyridine is essential for its handling, storage, and application in chemical reactions. The following table summarizes key quantitative data, compiled from various supplier and database information.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄BN | [2][3] |

| Molecular Weight | 147.03 g/mol | [2][3] |

| CAS Number | 385804-67-1 | [1][2][3][4] |

| Boiling Point (Predicted) | 205.9 ± 22.0 °C | [5] |

| Density (Predicted) | 0.86 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 3.61 ± 0.19 | [5] |

| Purity (Typical) | ≥98% | [3] |

-

¹H NMR: Aromatic protons of the pyridine ring are expected in the δ 7.0-8.5 ppm region. The ethyl protons would appear as a quartet and a triplet in the upfield region.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The carbons of the ethyl groups would be found at higher field strengths.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-H stretching of the alkyl groups (below 3000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 147.03.

Synthesis of 2-(Diethylboryl)pyridine

While a specific protocol for the synthesis of 2-(Diethylboryl)pyridine is not widely published, a reliable method can be adapted from the established synthesis of its isomer, 3-(Diethylboryl)pyridine. The following experimental protocol outlines a likely synthetic route.

Experimental Protocol: Synthesis of 2-(Diethylboryl)pyridine

Reaction Scheme:

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triethylborane (Et₃B)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 2-bromopyridine dissolved in anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of 2-lithiopyridine.

-

Borylation: Triethylborane is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure 2-(Diethylboryl)pyridine.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 2-(Diethylboryl)pyridine.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-(Diethylboryl)pyridine is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

2-(Diethylboryl)pyridine

-

Aryl halide (e.g., aryl bromide or iodide) or aryl triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(Diethylboryl)pyridine (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-